N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine
Description
This quinazolin-4-amine derivative features a 3,4-dimethoxyphenethylamine substituent at position 4 and a 4-nitrobenzylsulfanyl group at position 2 of the quinazoline core. The dimethoxy groups contribute to lipophilicity (logP ~5.2, extrapolated from similar compounds), influencing membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-32-22-12-9-17(15-23(22)33-2)13-14-26-24-20-5-3-4-6-21(20)27-25(28-24)34-16-18-7-10-19(11-8-18)29(30)31/h3-12,15H,13-14,16H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHVDZGJHOCMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated quinazoline derivative.
Attachment of the Nitrophenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where the nitrophenyl group is introduced using a nitrophenyl halide.
Addition of the Dimethoxyphenyl Group: The final step involves the alkylation of the quinazoline derivative with a dimethoxyphenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the quinazoline core can interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Structural Analogues with Modified Sulfanyl Groups
K297-0482 (N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine) :
- Key Difference : Fluorine replaces the nitro group on the benzylsulfanyl moiety.
- Impact : The nitro group’s electron-withdrawing nature may enhance dipole interactions in target binding compared to fluorine’s moderate electronegativity.
- Physicochemical Properties : Molecular weight = 449.55; logP = 5.2258; polar surface area = 42.952 Ų .
- N,N-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine (CAS 338776-87-7): Key Difference: Tetrahydroquinazoline core and 4-methylbenzylsulfanyl group. The methyl group decreases electronic effects compared to nitro .
2-[(3,4-Dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]pyrimidin-4-amine (CAS 341965-61-5) :
Core Structure Variations
- 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine (): Key Difference: 1,3,5-Oxadiazine core with trichloromethyl and chlorophenyl groups. Trichloromethyl groups may enhance metabolic resistance .
Data Tables
Table 1. Physicochemical Properties of Selected Analogues
*Estimated based on structural similarity.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including key findings from research studies, potential therapeutic applications, and structural characteristics.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and structure:
- Molecular Formula : CHNO
- SMILES : C/C(=C\C1=CC=C(C=C1)N+[O-])/C(=O)NCCC2=CC(=C(C=C2)OC)OC
This compound features a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the nitrophenyl group in this compound may contribute to its cytotoxic effects. Nitro-containing compounds often demonstrate mechanisms such as:
- Inhibition of Topoisomerase : This enzyme is crucial for DNA replication and repair; inhibiting it can lead to cancer cell death.
- Alkylation of DNA : This process can disrupt DNA function and trigger apoptosis in cancer cells.
- Inhibition of Tubulin Polymerization : Disrupting the microtubule dynamics can inhibit cell division.
Antiviral Activity
Compounds similar to this compound have been studied for their antiviral properties. Research has shown that certain nitro-substituted heterocycles exhibit activity against various viral targets, suggesting potential applications in antiviral drug development.
Case Studies and Research Findings
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Cytotoxicity Assays :
- Studies conducted on related compounds have demonstrated IC values ranging from 130 μM to 263 μM against various cancer cell lines. These findings suggest that this compound may possess comparable or enhanced cytotoxicity.
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Molecular Docking Studies :
- Molecular modeling studies indicate that the compound may interact favorably with key biological targets such as protein kinases and receptors involved in cancer progression. Docking simulations predict strong binding affinities, which could translate into effective inhibition of target proteins.
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Structure-Activity Relationship (SAR) :
- The structural features of this compound provide insights into its biological activity. The presence of methoxy groups enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
